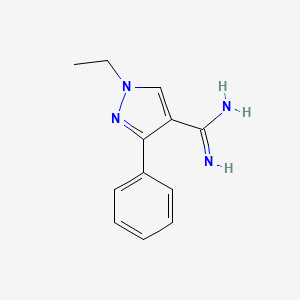
1-乙基-3-苯基-1H-吡唑-4-甲酰胺
描述
1-Ethyl-3-phenyl-1H-pyrazole-4-carboximidamide is a chemical compound belonging to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in the ring. This particular compound features an ethyl group at the 1-position, a phenyl group at the 3-position, and a carboximidamide group at the 4-position of the pyrazole ring.
Synthetic Routes and Reaction Conditions:
Condensation Reaction: One common synthetic route involves the condensation of ethyl acetoacetate with phenylhydrazine to form the pyrazole ring. The reaction typically requires heating under reflux conditions in the presence of an acid catalyst.
Subsequent Modifications: The resulting pyrazole can then be further modified by introducing the ethyl group at the 1-position and the carboximidamide group at the 4-position through additional chemical reactions.
Industrial Production Methods: Industrial production of 1-ethyl-3-phenyl-1H-pyrazole-4-carboximidamide involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Types of Reactions:
Reduction: Reduction reactions can convert the carboximidamide group to a primary amine.
Substitution: Substitution reactions can replace the ethyl or phenyl groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation Products: Various oxidized derivatives, such as alcohols, aldehydes, and carboxylic acids.
Reduction Products: Primary amines and other reduced derivatives.
Substitution Products: A wide range of substituted pyrazoles with different functional groups.
科学研究应用
Chemistry: 1-Ethyl-3-phenyl-1H-pyrazole-4-carboximidamide is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research has explored its use as a lead compound in drug discovery, targeting various diseases such as cancer and inflammation.
Industry: The compound is utilized in the synthesis of dyes, pigments, and other industrial chemicals.
作用机制
Target of Action
It’s worth noting that pyrazole derivatives have been extensively studied for their diverse biological activities, including roles such as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents .
Mode of Action
A related compound, a pyrazole-4-carboxamide derivative, was found to exhibit high affinity with succinate dehydrogenase (sdh) protein through hydrogen-bond and π – π stacking interactions . This interaction could potentially explain its biological activities.
Biochemical Pathways
It’s known that pyrazole derivatives can block the energy synthesis of pathogens by targeting succinate dehydrogenase (sdh) to inhibit mitochondrial electron transfer between succinate and ubiquinone .
Result of Action
Related pyrazole derivatives have been found to exhibit a wide range of biological activities, suggesting that this compound may also have significant biological effects .
相似化合物的比较
1-ethyl-3-phenyl-1H-pyrazole-4-carboximidamide is compared with other pyrazole derivatives, such as 3-phenyl-1H-pyrazole-4-carboxylic acid and 3-(3-ethoxylphenyl)-N'- (1-(4-hydroxyphenyl)propylidene)-1H-pyrazole-5-carboxamide. These compounds share structural similarities but differ in their functional groups and biological activities, highlighting the uniqueness of 1-ethyl-3-phenyl-1H-pyrazole-4-carboximidamide.
属性
IUPAC Name |
1-ethyl-3-phenylpyrazole-4-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4/c1-2-16-8-10(12(13)14)11(15-16)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H3,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNPCKVXQJDUNAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C2=CC=CC=C2)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















